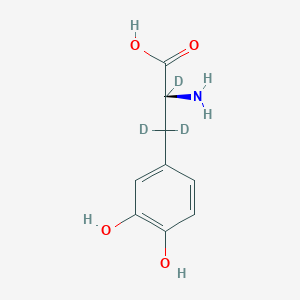

SD-1077

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

200.21 g/mol |

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i3D2,6D |

InChI Key |

WTDRDQBEARUVNC-QZRTVAIESA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Origin of Product |

United States |

Biochemical and Mechanistic Studies of Deuterium Substituted L Dopa Metabolism

Kinetic Isotope Effects on Enzymatic Degradation Pathways

The strategic placement of deuterium (B1214612) on the L-DOPA molecule is designed to exploit the kinetic isotope effect to slow the enzymatic breakdown of the resulting deuterated dopamine (B1211576). google.comnih.gov The primary metabolic enzymes targeted by this strategy are monoamine oxidase (MAO) and dopamine β-hydroxylase (DBH). ki.senih.gov

Monoamine oxidase is a key enzyme responsible for the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then converted to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govfrontiersin.org Deuteration at the α-carbon of the dopamine molecule, which is formed from deuterated L-DOPA, has been shown to slow this metabolic process. nih.govresearchgate.net This attenuation of MAO-catalyzed breakdown prolongs the action of the released dopamine. nih.gov The effect is potent enough that the administration of α,β,β-D3-L-DOPA has been compared to the co-administration of standard L-DOPA with an MAO-B inhibitor. nih.govprobes-drugs.org This reduced metabolism by MAO is a direct consequence of the kinetic isotope effect, where the cleavage of the C-D bond at the α-position is the rate-limiting step. researchgate.netpnas.org

Both subtypes of monoamine oxidase, MAO-A and MAO-B, are involved in the metabolism of dopamine. nih.govsnmjournals.org MAO-A is found in dopamine and norepinephrine (B1679862) neurons, while MAO-B is primarily located in glial cells and serotonergic neurons. osti.gov Studies have demonstrated that stereospecific deuterium substitution at the α-carbon position of dopamine affects its oxidative deamination by both MAO-A and MAO-B. nih.gov The kinetic isotope effect is robust for both enzyme subtypes, meaning that the deuterated dopamine is a poorer substrate for both MAO-A and MAO-B compared to its non-deuterated counterpart. nih.govpnas.orgsnmjournals.org This leads to a slower breakdown regardless of which MAO subtype is acting upon the dopamine. nih.gov

A direct consequence of reduced MAO activity is a decrease in dopamine turnover, which can be quantified by measuring the ratio of the metabolite DOPAC to dopamine (DOPAC/DA). nih.govfrontiersin.org A lower DOPAC/DA ratio indicates that less dopamine is being metabolized through the MAO pathway relative to the amount of available dopamine. frontiersin.org

In human clinical studies, the administration of deuterium-substituted L-DOPA (specifically SD-1077, an α,β,β-trideuterated L-DOPA) resulted in a significant reduction in the DOPAC/DA ratio in plasma compared to standard L-DOPA. nih.gov The median metabolic ratio of DOPAC/DA was found to be 1.4 to 2.6 times higher after L-DOPA administration than after deuterated L-DOPA administration at time points where both dopamine and DOPAC could be measured. nih.gov This confirms that the selective deuteration successfully slows the metabolic breakdown of dopamine by MAO in humans. nih.govresearchgate.net This finding is consistent with preclinical studies in rodent models, where a decreased DOPAC/DA ratio was also observed, confirming lower dopamine turnover. nih.govepo.org

| Parameter | Observation with Deuterated L-DOPA vs. Standard L-DOPA | Implication | Source |

|---|---|---|---|

| DOPAC/DA Ratio | 1.4–2.6-fold lower | Slower dopamine turnover due to reduced MAO activity | nih.gov |

| Systemic Dopamine (DA) Exposure (AUC) | Significantly higher (GMR 2.06) | Reduced metabolic breakdown of dopamine | nih.govresearchgate.net |

| Systemic DOPAC Exposure (AUC) | Slightly lower (GMR 0.87) | Reduced formation of DOPAC from dopamine | nih.gov |

Dopamine beta-hydroxylase (DBH) is the enzyme that catalyzes the conversion of dopamine to norepinephrine. nih.govmedlink.com This reaction involves the hydroxylation of the β-carbon of the dopamine side chain. ki.senih.gov By substituting hydrogen with deuterium at the β-carbon, a kinetic isotope effect can be induced that slows down the activity of DBH. ki.senih.gov Studies on α,β,β-D3-L-DOPA (D3-L-DOPA) have shown that this specific deuteration pattern not only reduces MAO activity but also leads to a reduced output of noradrenaline compared to standard L-DOPA. ki.se This effect is attributed to the slower conversion of the resulting deuterated dopamine into norepinephrine by DBH. ki.senih.gov

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is the enzyme responsible for the conversion of L-DOPA to dopamine. nih.govuniprot.orgwikipedia.org This decarboxylation step is crucial for the therapeutic action of L-DOPA. nih.gov Importantly, the enzymatic reaction catalyzed by AADC does not involve the cleavage of C-H bonds at the α- or β-positions of the L-DOPA side chain. nih.govresearchgate.net Consequently, the deuteration at these specific sites does not produce a kinetic isotope effect on AADC activity. nih.gov Research confirms that the formation of dopamine by decarboxylation of the precursor is not impaired by the deuterium substitutions present in compounds like this compound. nih.govresearchgate.net

Catechol-O-methyltransferase (COMT) represents another major metabolic pathway for both L-DOPA and dopamine. nih.govcaymanchem.com COMT methylates L-DOPA to 3-O-methyldopa (3-OMD) and dopamine to 3-methoxytyramine (3-MT). nih.govethz.ch Biochemical studies have revealed that when the degradation of deuterated dopamine via the MAO and DBH pathways is slowed, there is a corresponding increase in the metabolites from the COMT pathway. nih.govresearchgate.net

In a clinical study comparing deuterated L-DOPA (this compound) with standard L-DOPA, systemic exposure to the COMT metabolites 3-OMD and 3-MT was significantly increased. researchgate.net This suggests a metabolic shift: as the primary degradation routes (MAO and DBH) are partially inhibited by the kinetic isotope effect, a greater proportion of the available deuterated L-DOPA and deuterated dopamine is metabolized by COMT. nih.govresearchgate.net

| Metabolite | Pharmacokinetic Parameter | GMR (90% Confidence Interval) | P-value | Source |

|---|---|---|---|---|

| 3-O-methyldopa (3-OMD) | Cmax | 1.19 (1.15, 1.23) | <0.0001 | researchgate.net |

| AUC0–t | 1.31 (1.27, 1.36) | <0.0001 | ||

| 3-methoxytyramine (3-MT) | Cmax | 1.33 (1.14, 1.56) | 0.0077 | researchgate.net |

| AUC0–t | 1.66 (1.42, 1.93) | <0.0001 |

MAO-A and MAO-B Specificity and Deuterium Influence

Aromatic L-amino Acid Decarboxylase (AADC) Activity

Investigation of Metabolic Soft Spots and Shunting

In drug metabolism, "metabolic soft spots" refer to the specific sites on a molecule that are most susceptible to enzymatic modification, often by cytochrome P450 (CYP) enzymes. nih.govinformaticsjournals.co.in These are typically positions where bond cleavage, such as oxidation, occurs most readily. informaticsjournals.co.inmusechem.com By strategically replacing hydrogen with deuterium at these soft spots, the rate of metabolism at that position can be significantly reduced. juniperpublishers.comnih.gov

This targeted deuteration can lead to a phenomenon known as "metabolic shunting" or "metabolic switching". juniperpublishers.comnih.gov When the primary metabolic pathway is slowed by deuteration, the drug's metabolism may be rerouted or "shunted" through alternative, secondary pathways. juniperpublishers.comcdnsciencepub.com This can alter the profile of metabolites, potentially reducing the formation of toxic metabolites or increasing the concentration of desired active metabolites. juniperpublishers.com

In the context of L-DOPA, selective deuteration is designed to slow down the enzymatic degradation of its main metabolite, dopamine. nih.gov Specifically, deuterium substitution at the α- and β-carbons of the L-DOPA side chain targets the metabolic pathways involving monoamine oxidase (MAO) and dopamine β-hydroxylase (DBH), respectively. ki.senih.gov Preclinical studies have shown that this deuteration slows the breakdown of the resulting deuterated dopamine. nih.govnih.gov This is not intended to change the metabolic pathway itself, but rather to reduce the degradation rate of central dopamine. nih.gov Studies with this compound, a selectively deuterated form of L-DOPA, confirmed that deuteration at the α- and β-carbons slowed the breakdown of deuterated dopamine by MAO and DBH. nih.govresearchgate.net This strategic modification aims to prolong the action of dopamine in the brain. ki.se

| Term | Definition | Relevance to Deuterated L-DOPA |

| Metabolic Soft Spot | A site on a drug molecule that is particularly vulnerable to metabolic enzymes. nih.govinformaticsjournals.co.in | The α- and β-carbon positions of the dopamine side chain are key metabolic soft spots for MAO and DBH enzymes. ki.senih.gov |

| Metabolic Shunting | The redirection of metabolism to alternative pathways when the primary route is blocked or slowed. juniperpublishers.comnih.gov | While the primary goal of L-DOPA deuteration is to slow dopamine breakdown rather than cause shunting, altering metabolic rates can inherently influence pathway dynamics. nih.gov |

| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. juniperpublishers.com | The stronger C-D bond compared to the C-H bond slows the enzymatic cleavage at deuterated sites, prolonging the half-life of deuterated dopamine. juniperpublishers.comki.se |

Stereochemical Aspects of Deuterium-Mediated Enzymatic Reactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial for its interaction with enzymes, which are themselves chiral structures. Enzymatic reactions are often highly stereospecific, meaning they act on or produce a specific stereoisomer.

A key step in the action of L-DOPA is its conversion to dopamine, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). nih.govuni.lu It is a well-established principle that the enzymatic decarboxylation of L-amino acids proceeds with retention of configuration at the α-carbon. d-nb.infoakjournals.com

This means that the spatial arrangement of the substituents around the α-carbon is maintained during the reaction. If a deuterated L-DOPA molecule with a specific configuration at the α-carbon undergoes decarboxylation, the resulting deuterated dopamine will have the same corresponding configuration. akjournals.com For example, the enzymatic decarboxylation of [2-²H]-L-DOPA (where deuterium is at the α-carbon) yields [(1S)-²H]-dopamine, preserving the (S)-configuration at the newly formed chiral center of dopamine. d-nb.infoakjournals.com Similarly, the decarboxylation of non-deuterated L-DOPA in a deuterated medium (²H₂O) results in the formation of the (R)-enantiomer of α-deuterated dopamine. nih.gov This stereochemical fidelity is a critical aspect of the predictable metabolism of deuterated L-DOPA.

Studies using tyrosine decarboxylase from Streptococcus faecalis to convert L-DOPA isotopomers into labeled dopamine have confirmed this principle. researchgate.net The synthesis of [(1S)-²H]-, [(1S)-³H]-, and doubly labeled [(1S)-²H/³H]-dopamines was achieved from the corresponding α-labeled L-DOPA precursors, demonstrating the retention of configuration. researchgate.net

| Substrate | Enzyme | Product | Stereochemical Outcome |

| [2-²H]-L-DOPA | Aromatic L-Amino Acid Decarboxylase | [(1S)-²H]-Dopamine | Retention of configuration at the α-carbon. d-nb.infoakjournals.com |

| L-DOPA (in ²H₂O) | Aromatic L-Amino Acid Decarboxylase | [(1R)-²H]-Dopamine | Incorporation of deuterium from the solvent with a specific stereochemistry. nih.gov |

| [2-³H]-L-DOPA | Tyrosine Decarboxylase | [(1S)-³H]-Dopamine | Retention of configuration at the α-carbon. researchgate.net |

Neurochemical and Neurobiological Investigations in Research Models

Modulation of Neurotransmitter Dynamics in Preclinical Models

Preclinical studies using animal models have been instrumental in elucidating the impact of deuterated L-DOPA on neurotransmitter systems. These studies have primarily focused on the catecholamine pathways, which are central to the pathophysiology of conditions like Parkinson's disease.

Research in preclinical models of Parkinson's disease has demonstrated that the triple-substituted isoform, α,β,β-D3-L-DOPA, leads to an increased and more sustained dopamine (B1211576) output in the 6-hydroxydopamine (6-OHDA)-lesioned striatum compared to standard L-DOPA. ki.se This enhanced dopamine availability is thought to be a result of the deuterium (B1214612) substitution, which makes the resulting dopamine molecule more resistant to enzymatic degradation. ki.se The effect of D3-L-DOPA on dopamine output was found to be similar to the combination of L-DOPA with the MAO-B inhibitor selegiline (B1681611), suggesting a shared mechanism of decreased dopamine metabolism. ki.se Furthermore, pretreatment with selegiline did not further potentiate the effect of D3-L-DOPA, supporting the hypothesis that the enhanced dopamine output is due to reduced metabolism at MAO-B containing sites. ki.se

Studies using in vivo microdialysis in intact rats have shown that α,β,β-D3-L-DOPA significantly increases the duration of dopamine output. ki.se This prolonged presence of dopamine in the synapse may help in reducing the pulsatile stimulation of dopamine receptors, a phenomenon linked to motor complications in long-term L-DOPA therapy. ki.se The slower metabolism of the deuterated dopamine is a key factor in this extended action. nih.gov

The metabolism of L-DOPA is not limited to the dopaminergic system; it also influences the noradrenergic system as L-DOPA is a precursor to noradrenaline. frontiersin.org Studies have shown that deuterated L-DOPA can lead to a reduced output of noradrenaline compared to its non-deuterated counterpart. ki.se This is likely due to the deuterium substitutions at the β-carbon, which can affect the activity of dopamine β-hydroxylase, the enzyme that converts dopamine to noradrenaline. ki.seamegroups.org The reduced formation of noradrenaline from deuterated L-DOPA may have implications for the side-effect profile of the treatment, as noradrenaline has been implicated in the expression of dyskinesias. ki.se

In animal models of Parkinson's disease, the degeneration of noradrenergic neurons in the locus coeruleus is a known pathological feature. frontiersin.orgnih.gov The administration of L-DOPA can influence the activity of these remaining neurons. nih.gov The altered metabolism of deuterated L-DOPA to noradrenaline could therefore have distinct effects on the function of the locus coeruleus and its projections throughout the brain. nih.gov

The primary mechanism underlying the altered turnover of catecholamines following the administration of deuterated L-DOPA is the kinetic isotope effect. The substitution of hydrogen with deuterium, a heavier isotope, forms a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. ki.se This increased bond strength makes the molecule more resistant to enzymatic cleavage, thereby slowing down the rate of metabolism. ki.senih.gov

In the case of α,β,β-D3-L-DOPA, the deuterium substitutions are strategically placed to reduce the activity of two key enzymes in catecholamine metabolism: monoamine oxidase (MAO) and dopamine β-hydroxylase (DβH). ki.senih.gov The substitution at the α-carbon is thought to reduce the breakdown of dopamine by MAO, while the substitutions at the β-carbon are believed to decrease the conversion of dopamine to noradrenaline by DβH. ki.se This dual effect leads to a longer half-life of dopamine formed from deuterated L-DOPA and a reduced production of noradrenaline. ki.se

Imaging studies have suggested that the turnover of deuterated L-DOPA might be faster than that of normal L-DOPA, with its metabolites being preferentially located in specific brain regions associated with movement and cognitive function. plos.org However, other studies focusing on the breakdown of the resulting deuterated dopamine have consistently pointed to a slower turnover. ki.senih.gov This apparent discrepancy may be due to different experimental designs and the specific aspects of turnover being measured (e.g., conversion of L-DOPA versus degradation of dopamine).

Noradrenaline System Interactions

Spatial Localization and Metabolic Mapping in Brain Tissue

Advanced imaging techniques, particularly mass spectrometry imaging (MSI), have enabled the detailed investigation of the spatial distribution and metabolism of deuterated L-DOPA within the brain. plos.orguu.se These methods allow for the simultaneous visualization of the parent compound and its various metabolites, providing a comprehensive picture of its neurochemical effects.

A key advantage of using deuterium-substituted L-DOPA in research is the ability to distinguish it and its metabolites from their endogenous counterparts. plos.orgplos.org By introducing L-DOPA with a specific mass shift due to the deuterium atoms, researchers can use techniques like MSI to specifically track the fate of the administered drug. plos.orgplos.org

For instance, in one study, mice were injected with L-DOPA deuterated at three positions (D3-L-DOPA), resulting in a mass shift of 3 Da. plos.orgplos.org This allowed for the clear identification of exogenous D3-L-DOPA and its metabolites, D3-dopamine and D3-noradrenaline, from the naturally occurring, non-deuterated molecules. plos.orgplos.org This ability to differentiate between endogenous and exogenous compounds is crucial for accurately assessing the metabolic pathways and distribution of the administered drug without the confounding presence of the body's own catecholamines. plos.orgplos.org

Imaging studies have revealed a distinct and heterogeneous distribution of deuterated L-DOPA and its metabolites across different brain regions. Following administration, D3-L-DOPA has been shown to cross the blood-brain barrier and localize in the brainstem. plos.org Interestingly, both endogenous L-DOPA and exogenously administered D3-L-DOPA were found to accumulate in the brainstem, suggesting a potential mechanism in this region that allows for the buildup of L-DOPA without immediate conversion to downstream monoamines. plos.orgplos.org

In contrast, the deuterated metabolites of D3-L-DOPA, namely D3-dopamine (D3-DA) and D3-noradrenaline (D3-NE), were primarily localized in the striatum and the locus coeruleus, respectively. plos.orgplos.org The striatum is a key region for motor control and is rich in dopaminergic terminals, while the locus coeruleus is the principal source of noradrenaline in the brain. frontiersin.orgfrontiersin.org This differential localization highlights the targeted conversion and transport of L-DOPA metabolites within specific neuronal pathways. plos.orgplos.org

The image intensity of deuterated dopamine and noradrenaline has been observed to be higher than that of their normal counterparts in some studies, suggesting that the metabolites of deuterated L-DOPA may be preferentially located in certain areas. plos.org Furthermore, the terminal regions of neuronal projections for D3-DA and D3-NE appeared to differ from those of the metabolites of non-deuterated L-DOPA. plos.org

Table 1: Mass-to-Charge Ratio (m/z) of L-DOPA, Dopamine, Noradrenaline and their Deuterated (D3) Versions

| Compound | Non-Deuterated m/z | Deuterated (D3) m/z |

|---|---|---|

| L-DOPA | 302.1 | 305.0 |

| Dopamine | 258.1 | 261.1 |

| Noradrenaline | 274.1 | 277.1 |

Data from a study using TMPy-labeled compounds in mouse brain. plos.orgplos.org

Table 2: Regional Distribution of L-DOPA and its Metabolites in Mouse Brain| Compound | Brain Region of Localization |

|---|---|

| L-DOPA and D3-L-DOPA | Brainstem (BS) |

| Dopamine (DA) and D3-DA | Striatum (STR) |

| Noradrenaline (NE) and D3-NE | Locus Coeruleus (LC) |

Based on findings from imaging mass spectrometry studies. plos.orgplos.org

Differential Neuronal Projection Terminal Metabolism

Research using deuterium-substituted L-DOPA has revealed significant differences in the metabolism and localization of its metabolites within the terminal regions of neuronal projections when compared to non-deuterated L-DOPA. plos.orgplos.org Imaging mass spectrometry studies in mice have been instrumental in differentiating between exogenously administered compounds and their endogenous counterparts, providing a clearer picture of their metabolic fate. plos.org

When mice were administered L-DOPA deuterated at three positions (D3-L-DOPA), both the parent compound and its metabolites could be tracked and distinguished from the endogenous catecholamine pool by a mass shift of 3 Da. plos.orgplos.org While both L-DOPA and D3-L-DOPA were observed in the brainstem, their subsequent metabolites showed distinct distribution patterns in crucial projection areas. plos.org

The dopamine (DA) derived from standard L-DOPA was found to be localized throughout the whole striatum (STR), suggesting transport from both the ventral tegmental area (VTA) and the substantia nigra (SN). plos.org In contrast, deuterated dopamine (D3-DA), the metabolite of D3-L-DOPA, was imaged predominantly in the caudate-putamen (CPu). plos.org This suggests that D3-L-DOPA may be preferentially transported to the substantia nigra, with its metabolite, D3-DA, subsequently transported to the CPu. plos.org

Further downstream in the metabolic pathway, differences were also observed for norepinephrine (B1679862) (NE). In L-DOPA-treated mice, NE was detected in the locus coeruleus (LC), hypothalamus, and pons. plos.orgplos.org However, in mice treated with D3-L-DOPA, the resulting deuterated norepinephrine (D3-NE) was imaged in the locus coeruleus, thalamus, hypothalamus, and cerebral cortex. plos.orgplos.org The relative intensity of D3-NE was approximately 1.7-fold higher compared to NE in L-DOPA-treated mice, which is attributed to its projection to a wider array of regions. plos.org This differential distribution suggests that deuterated metabolites may be utilized differently by the nervous system, potentially engaging distinct neuronal circuits. plos.org

Table 1: Differential Localization of L-DOPA and D3-L-DOPA Metabolites in Mouse Brain

| Compound | Precursor | Key Localization Area(s) | Implied Neuronal Pathway / Function | Source(s) |

| Dopamine (DA) | L-DOPA | Whole Striatum (STR) | Transport from both Ventral Tegmental Area (VTA) and Substantia Nigra (SN) | plos.org |

| D3-Dopamine (D3-DA) | D3-L-DOPA | Caudate-Putamen (CPu) | Preferential transport to Substantia Nigra (SN), then to CPu | plos.org |

| Norepinephrine (NE) | L-DOPA | Locus Coeruleus (LC), Hypothalamus, Pons | Used as a precursor for adrenaline when abundant | plos.orgplos.org |

| D3-Norepinephrine (D3-NE) | D3-L-DOPA | Locus Coeruleus (LC), Thalamus, Hypothalamus, Cerebral Cortex | Utilized as a neurotransmitter in cognitive and stress-related functions | plos.orgplos.org |

Interactions with the Gut Microbiome in L-DOPA Metabolism Research

The gut microbiome plays a significant role in the peripheral metabolism of L-DOPA, which can impact its availability to the central nervous system. biocodexmicrobiotainstitute.comnih.gov Research has identified that specific commensal bacteria can metabolize L-DOPA through various enzymatic pathways before it is absorbed and reaches the brain. nih.govnih.gov This microbial metabolism is a key area of investigation for understanding the variability in patient responses to L-DOPA therapy. biorxiv.org An interspecies pathway involving sequential metabolic steps carried out by different bacteria has been described. biocodexmicrobiotainstitute.comnih.govneurosciencenews.com

The primary metabolic pathway for L-DOPA mediated by gut bacteria involves an initial decarboxylation to dopamine. biocodexmicrobiotainstitute.comnih.gov This conversion is problematic as the resulting dopamine cannot cross the blood-brain barrier and its generation in the periphery can lead to side effects. capes.gov.br This bacterial decarboxylation occurs independently of the host's enzymes and is not effectively prevented by standard peripheral decarboxylase inhibitors. parkinson.orgbiorxiv.org

Following the initial decarboxylation, the dopamine produced can undergo a further transformation via dehydroxylation. nih.govneurosciencenews.com This reaction, distinctly microbial, involves the removal of the para-hydroxyl group from dopamine's catechol ring to produce m-tyramine (B1210026). nih.gov This two-step process, involving decarboxylation followed by dehydroxylation, represents a significant interspecies pathway for L-DOPA metabolism in the gut. biocodexmicrobiotainstitute.comnih.gov In addition to this main pathway, other metabolic routes have been identified, such as deamination of L-DOPA, which is facilitated by species like Clostridium sporogenes. mdpi.com Certain species of Bifidobacterium have also been found to metabolize L-DOPA via deamination followed by reduction to produce 3,4-dihydroxyphenyl lactic acid (DHPLA). capes.gov.br

Specific enzymes produced by gut bacteria are responsible for the metabolic conversions of L-DOPA. The decarboxylation of L-DOPA to dopamine is primarily carried out by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent tyrosine decarboxylase (TyrDC). biocodexmicrobiotainstitute.comnih.govnih.gov This enzyme has been identified in bacteria such as Enterococcus faecalis and is also encoded in the genomes of other genera like Lactobacillus. biorxiv.orgresearchgate.netharvard.edu Notably, bacterial TyrDC efficiently converts L-DOPA to dopamine and is not inhibited by carbidopa (B1219), a drug designed to block the human equivalent enzyme. biorxiv.org

The subsequent dehydroxylation of dopamine to m-tyramine is performed by a molybdenum-dependent dopamine dehydroxylase (Dadh). biocodexmicrobiotainstitute.comneurosciencenews.com This enzyme has been characterized in the gut bacterium Eggerthella lenta. biocodexmicrobiotainstitute.comnih.govparkinson.org The presence and activity of these specific enzymes within an individual's gut microbiota can thus influence the extent of peripheral L-DOPA metabolism. biocodexmicrobiotainstitute.comnih.gov

Table 2: Key Bacterial Enzymes in L-DOPA Metabolism

| Metabolic Pathway | Bacterial Species | Enzyme | Cofactor/Type | Product(s) | Source(s) |

| Decarboxylation | Enterococcus faecalis, Enterococcus faecium, Lactobacillus brevis | Tyrosine Decarboxylase (TyrDC) | Pyridoxal Phosphate (PLP)-dependent | Dopamine | biocodexmicrobiotainstitute.comnih.govbiorxiv.orgresearchgate.netharvard.edu |

| Dehydroxylation | Eggerthella lenta | Dopamine Dehydroxylase (Dadh) | Molybdenum-dependent | m-Tyramine | biocodexmicrobiotainstitute.comnih.govneurosciencenews.com |

| Deamination / Reduction | Bifidobacterium species (e.g., B. bifidum, B. breve) | Tyrosine-metabolising genes | NAD+ | 3,4-dihydroxyphenyl lactic acid (DHPLA) | capes.gov.br |

| Deamination | Clostridium sporogenes | Aromatic amino acid transaminases | - | - | mdpi.com |

Preclinical Research Paradigms and Experimental Models

In Vitro Experimental Systems

In vitro systems provide a controlled environment to investigate the fundamental biochemical and cellular properties of deuterium-substituted L-DOPA. These studies are foundational for predicting its behavior in vivo.

The primary rationale for deuterating L-DOPA is to leverage the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows the rate of enzymatic reactions compared to the carbon-hydrogen (C-H) bond. ki.seinformaticsjournals.co.in Enzyme kinetic assays are employed to quantify this effect on key enzymes involved in dopamine (B1211576) metabolism.

Selective deuteration at the α and β positions of L-DOPA is expected to reduce the rate of metabolism of its product, dopamine, by monoamine oxidase (MAO) and dopamine β-hydroxylase (DBH). informaticsjournals.co.innih.gov Studies have shown that deuteration at these specific sites can slow the breakdown of deuterated dopamine. nih.gov For instance, the triple-substituted isoform, α,β,β-D3-L-DOPA, was developed with the expectation of yielding dopamine that is more resistant to enzymatic degradation. ki.se The reduced metabolism by MAO is a key factor in the observed effects of D3-L-DOPA. nih.gov

A comparative analysis of different deuterated L-DOPA isoforms revealed that substitutions at various positions within the molecule significantly alter its neurochemical profile. nih.gov This underscores the importance of the precise location of deuterium (B1214612) substitution in modulating enzymatic activity.

Cell-based models are instrumental in studying the metabolic pathways and stability of deuterium-substituted L-DOPA within a cellular context. arxiv.org These models, such as the PC12 cell line derived from rat chromaffin cells, are used to investigate the uptake, distribution, and metabolism of catecholamines. arxiv.org

Stimulated Raman scattering (SRS) microscopy has been utilized to directly image deuterated dopamine (DA-d4) in PC12 cells, demonstrating that these isotopic analogs can be visualized intracellularly without altering their chemical identity. arxiv.org This technique allows for the study of neurotransmitter uptake and release kinetics at a subcellular resolution. arxiv.org Furthermore, it is hypothesized that deuterated compounds like deuterated dopamine are taken up by endogenous neurotransmitter transporters due to the minor chemical change from the native molecule. arxiv.org

Studies using cell lines like SH-SY5Y and LUHMES have been employed to investigate dopamine synthesis and the effects of L-DOPA on cellular metabolism. uni.lu For instance, in LUHMES cells, L-DOPA is imported via the large amino acid transporter (LAT). uni.lu Such models are valuable for dissecting the metabolic routes of deuterated L-DOPA and its downstream products. The gut microbiota has also been identified as a significant factor in L-DOPA metabolism, with certain bacterial species capable of decarboxylating L-DOPA to dopamine. mdpi.comnih.gov In vitro studies with fecal samples from Parkinson's disease patients have shown variability in L-DOPA metabolism, highlighting the influence of the gut microbiome. mdpi.com

Enzyme Kinetic Assays with Deuterated Substrates

Animal Models for Neurochemical and Behavioral Research

Animal models are indispensable for evaluating the integrated neurochemical and behavioral effects of deuterium-substituted L-DOPA in a living organism, particularly in the context of dopamine deficiency.

Rodent models that mimic the dopaminergic deficit of Parkinson's disease are crucial for assessing the therapeutic potential of deuterium-substituted L-DOPA. The 6-hydroxydopamine (6-OHDA) lesion model and the reserpine (B192253) model are two of the most widely used paradigms. ki.sefrontiersin.org

In the 6-OHDA model, the neurotoxin is injected unilaterally into the medial forebrain bundle, causing a significant depletion of dopamine in the ipsilateral striatum. meliordiscovery.com This model is used to study motor deficits and the effects of dopamine replacement therapies. meliordiscovery.com Chronic treatment with D3-L-DOPA in 6-OHDA-lesioned rats has been shown to produce an equivalent anti-parkinsonian effect to L-DOPA but at a substantially lower dose. nih.gov

The reserpine model involves the administration of reserpine, which depletes central catecholamine stores, leading to symptoms like muscular rigidity and akinesia. scielo.br In reserpinized rats, D3-L-DOPA produced a more pronounced stimulation of locomotor activity compared to conventional L-DOPA. nih.gov These models are essential for demonstrating the enhanced potency and potentially wider therapeutic window of deuterated L-DOPA. ki.senih.gov

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in the brain of awake, freely moving animals. ki.searxiv.org This method allows for real-time monitoring of the neurochemical changes induced by deuterium-substituted L-DOPA.

Microdialysis studies in rats have shown that D3-L-DOPA significantly increases the duration of dopamine output in the striatum compared to L-DOPA. ki.senih.gov This prolonged dopamine availability is attributed to the reduced metabolism of the deuterated dopamine by MAO. nih.govnih.gov A comparative neurochemical analysis in 6-OHDA-lesioned animals revealed that the administration of D3-L-DOPA led to increased extracellular levels of dopamine, similar to the effect of L-DOPA combined with the MAO-B inhibitor selegiline (B1681611). nih.gov The decreased ratio of the dopamine metabolite DOPAC to dopamine further confirmed a slower breakdown by MAO. nih.gov

Four different isoforms of deuterium-L-DOPA were screened using in vivo microdialysis in rats, with the triple-substituted α,β,β-D3-L-DOPA demonstrating the most dramatic increase in the duration of dopamine output. ki.se These findings provide direct evidence for the altered pharmacokinetic and pharmacodynamic profile of deuterated L-DOPA in the central nervous system.

Behavioral phenotyping in animal models of dopaminergic dysfunction is critical for correlating the neurochemical effects of deuterium-substituted L-DOPA with functional outcomes. ki.senih.gov A battery of behavioral tests is used to assess motor function, which can be impaired in these models and potentially improved by treatment. nih.govnih.gov

In both the 6-OHDA and reserpine models, an acute challenge with D3-L-DOPA resulted in increased motor activation compared to L-DOPA. ki.se The behavioral potency of D3-L-DOPA was found to be of a similar magnitude to the combination of L-DOPA and the MAO-B inhibitor selegiline. ki.senih.gov This suggests that D3-L-DOPA monotherapy could potentially offer benefits equivalent to combination therapies currently in use. ki.se

The table below summarizes key behavioral findings in rodent models treated with deuterium-substituted L-DOPA.

| Animal Model | Behavioral Test | Key Finding with Deuterated L-DOPA | Reference |

| Reserpinized Rat | Locomotor Activity | More pronounced stimulation compared to L-DOPA. | nih.gov |

| 6-OHDA-Lesioned Rat | Motor Activation | Increased potency compared to L-DOPA, similar to L-DOPA + Selegiline. | nih.gov |

| 6-OHDA-Lesioned Rat | Anti-parkinsonian Effect | Equal effect to L-DOPA at a lower dose. | nih.gov |

Advanced Analytical and Characterization Techniques for Deuterium Substituted L Dopa

Spectroscopic Methodologies

Spectroscopic methods are fundamental to the structural and quantitative analysis of deuterium-substituted L-DOPA. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity

NMR spectroscopy is an indispensable technique for the detailed characterization of deuterated compounds. It allows for the unambiguous determination of the specific sites of deuterium incorporation and the quantification of isotopic enrichment.

The degree of deuterium incorporation into the L-DOPA molecule can be precisely quantified using ¹H NMR spectroscopy. By comparing the integral intensities of the signals corresponding to specific protons in the deuterated compound against those of a non-deuterated standard or an internal reference, the percentage of deuterium substitution at each position can be calculated. rsc.org For instance, the disappearance or significant reduction of a proton signal at a particular chemical shift indicates a high level of deuterium incorporation at that site. akjournals.comresearchgate.netbibliotekanauki.pl

In one study, the extent of deuterium incorporation in the 2', 5', and 6'-ring positions of dopamine (B1211576) was determined to be close to 100% by observing the disappearance of the corresponding aromatic proton signals in the ¹H NMR spectrum. bibliotekanauki.pl Similarly, for [2-²H]-L-DOPA, the absence of the signal for the α-proton confirmed near 100% deuterium incorporation at that position. akjournals.com The use of deuterated solvents, such as D₂O or d₆-DMSO, is standard practice for acquiring these spectra. akjournals.comgoogle.com

Quantitative analysis can also be performed using ²H NMR spectroscopy, where the integration of deuterium signals is compared against an internal standard of known concentration, such as acetonitrile-d₃. doi.org High-resolution mass spectrometry can also complement NMR data by providing the mean molecular masses of the isotopologue clusters, which can be used to quantify deuterium incorporation. rsc.org

Table 1: Illustrative ¹H NMR Data for Quantification of Deuterium Incorporation in L-DOPA Derivatives.

This table is for illustrative purposes and combines data from multiple sources to demonstrate the principle.

| Position of Deuteration | Original ¹H Signal (ppm) | Observation upon Deuteration | Estimated Deuterium Incorporation (%) | Reference |

| α-position | ~3.92 | Signal disappears | ~100 | akjournals.com |

| 5'-ring position | ~6.89 | Signal disappears | ~100 | researchgate.net |

| 2', 5', 6'-ring positions | 6.74, 6.83, 6.89 | Signals disappear | ~100 | bibliotekanauki.pl |

| Benzene (B151609) ring (3 sites) | - | - | ~90 | tandfonline.comtandfonline.com |

Maintaining the correct stereochemistry of L-DOPA is critical for its biological activity. NMR spectroscopy, often in conjunction with chiral chromatography, is used to confirm the stereochemical purity of deuterium-substituted L-DOPA. Chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric excess (ee) of the final product. google.com

For example, in the synthesis of a deuterated L-DOPA prodrug, the chiral purity was confirmed to be 99% ee. google.com Enzymatic reactions are often employed in the synthesis of deuterated L-DOPA to ensure the retention of the desired stereoconfiguration. It has been established that the enzymatic decarboxylation of L-amino acids proceeds with retention of configuration at the α-carbon. akjournals.com This principle is crucial when synthesizing stereospecifically labeled compounds like (1S)-[²H]-dopamine from [2-²H]-L-DOPA. akjournals.com While direct NMR methods using chiral shift reagents can be employed, often the stereochemical integrity is confirmed by the synthesis method and validated by chiral chromatography.

Deuterium Incorporation Quantification

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is another cornerstone technique for the analysis of deuterated compounds, offering high sensitivity and the ability to differentiate between isotopologues based on their mass-to-charge ratio (m/z).

Derivatized-Imaging Mass Spectrometry (IMS)

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. plos.orgomicsdi.org For small molecules like L-DOPA and its metabolites, which may have low ionization efficiency or be present at low concentrations, chemical derivatization can significantly enhance their detection. researchgate.nethtximaging.com

Derivatized-IMS allows for the mapping of exogenous deuterated L-DOPA and its subsequent metabolites in biological tissues, such as the brain. plos.orgnih.gov This technique makes it possible to distinguish the administered deuterated compound from its endogenous, non-deuterated counterpart. plos.org

In a notable study, mice were administered L-DOPA deuterated at three positions (D₃-L-DOPA). researchgate.netplos.org Brain tissue sections were then treated with a derivatizing agent, 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), which reacts with the primary amine group of L-DOPA and its catecholamine metabolites. researchgate.netplos.orgnih.gov The resulting derivatized species were then analyzed by IMS.

The TMPy-labeled D₃-L-DOPA was detected at m/z 305.1, clearly distinct from the endogenous L-DOPA derivative at m/z 302.1. plos.orgplos.org This mass shift of 3 Da allowed for the specific imaging of the exogenous compound. researchgate.netplos.orgnih.gov The study revealed that D₃-L-DOPA, like endogenous L-DOPA, was localized in the brainstem. plos.orgplos.org Furthermore, the deuterated metabolites, D₃-dopamine (D₃-DA) and D₃-norepinephrine (D₃-NE), were detected at m/z 261.1 and 277.1, respectively, and were found to be localized in the striatum and locus coeruleus. plos.orgplos.orgnih.gov These findings demonstrate the ability of derivatized-IMS to track the spatial distribution and metabolism of deuterated L-DOPA in vivo. plos.org

Table 2: Mass-to-Charge Ratios (m/z) of TMPy-Derivatized L-DOPA, Metabolites, and their Deuterated Analogs in IMS.

Data sourced from Taira et al. (2022). plos.orgresearchgate.netplos.orgnih.govnih.gov

| Compound | Non-Deuterated m/z | D₃-Deuterated m/z |

| L-DOPA | 302.1 | 305.0 |

| Dopamine (DA) | 258.1 | 261.1 |

| Norepinephrine (B1679862) (NE) | 274.1 | 277.1 |

This ability to differentiate and map exogenous and endogenous compounds and their metabolites provides invaluable information for understanding the pharmacokinetics and neurophysiological effects of deuterium-substituted L-DOPA. plos.orgplos.org

Mass Shift Identification for Isotopic Differentiation

Mass spectrometry (MS) is a cornerstone technique for distinguishing between endogenous (non-deuterated) L-DOPA and exogenously administered deuterium-substituted L-DOPA. The fundamental principle lies in the mass difference between hydrogen (¹H) and its stable isotope deuterium (²H or D). The incorporation of one or more deuterium atoms into the L-DOPA molecule results in a predictable increase in its molecular weight.

This mass shift is readily detectable by a mass spectrometer, allowing for the selective monitoring of the deuterated analogue and its metabolites. For instance, L-DOPA deuterated at three positions (D₃-L-DOPA) exhibits a mass shift of approximately 3 Daltons (Da) compared to the native compound. nih.govresearchgate.net This distinct mass difference enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the administered deuterated drug without interference from the body's own L-DOPA.

In a practical application, after administering D₃-L-DOPA, analytes can be derivatized, for example with 2,4,6-trimethylpyrylium (TMPy), to enhance ionization efficiency and detection sensitivity. The resulting labeled compounds are then analyzed by MS. nih.govresearchgate.net The mass spectrometer can be programmed to specifically detect the mass-to-charge ratios (m/z) corresponding to the deuterated parent drug and its expected deuterated metabolites, as well as their non-deuterated counterparts.

Table 1: Mass Shift Identification of TMPy-labeled L-DOPA and its Metabolites

| Compound | Unlabeled m/z | D₃-labeled m/z | Mass Shift (Da) |

|---|---|---|---|

| L-DOPA | 302.1 | 305.0 | ~3 |

| Dopamine (DA) | 258.1 | 261.1 | ~3 |

| Norepinephrine (NE) | 274.1 | 277.1 | ~3 |

This table illustrates the expected mass-to-charge ratios for TMPy-derivatized unlabeled and D₃-labeled L-DOPA and its primary metabolites, dopamine and norepinephrine. The consistent mass shift of approximately 3 Da allows for their unambiguous identification and differentiation in mass spectrometry analysis. Data sourced from Taira et al. (2022). nih.govresearchgate.net

This ability to differentiate between endogenous and exogenous molecules is crucial for accurately determining the pharmacokinetic profile of the deuterated drug and understanding its metabolic pathways. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of deuterium-substituted L-DOPA and its metabolites in biological samples such as plasma and urine. tandfonline.comnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The LC component separates the deuterated L-DOPA and its various metabolites from other endogenous compounds in the matrix. Following separation, the analytes are ionized and enter the mass spectrometer. In a tandem MS system (e.g., a triple quadrupole), the first quadrupole (Q1) selects the specific m/z of the parent ion (e.g., D₃-L-DOPA). This ion is then fragmented in the second quadrupole (Q2), and the resulting characteristic fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, enabling accurate quantification even at very low concentrations. jcchems.com

A key challenge in quantifying deuterated compounds is the potential for interference from the naturally occurring heavy isotopes (e.g., ¹³C) of the corresponding non-deuterated analyte. tandfonline.comnih.gov These natural isotopes can produce a signal at the same m/z as the deuterated compound, potentially leading to an overestimation of its concentration. Therefore, careful method development and data interpretation are essential to ensure the accuracy of the results. tandfonline.comnih.gov Despite this challenge, validated LC-MS/MS methods have been successfully developed to simultaneously quantify both deuterated and non-deuterated forms of L-DOPA and its key metabolites, providing critical data for pharmacokinetic and metabolic studies. tandfonline.comnih.govnih.gov

Metabolite profiling using LC-MS/MS allows for a comprehensive view of the metabolic fate of deuterium-substituted L-DOPA. By scanning for a range of potential deuterated metabolites, researchers can identify and quantify the products of key enzymatic pathways, such as those involving monoamine oxidase (MAO) and dopamine β-hydroxylase (DBH). nih.gov This information is vital for understanding how deuterium substitution alters the metabolic profile, potentially leading to a longer half-life of the resulting deuterated dopamine. ki.senih.gov

Chromatographic Separations

Chromatographic techniques are indispensable for isolating deuterium-substituted L-DOPA and its metabolites from complex biological fluids before detection. High-Performance Liquid Chromatography (HPLC) is the most widely used method.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Electrochemical, UV-Vis, Fluorescence)

HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For L-DOPA and its polar metabolites, reversed-phase HPLC with a C18 column is commonly employed. nih.govnih.govinnovareacademics.in The choice of detector coupled to the HPLC system is critical and depends on the analytical requirements for sensitivity and selectivity.

Electrochemical Detection (ECD): ECD is a highly sensitive and selective method for electroactive compounds like L-DOPA and its catecholamine metabolites. nih.govnih.govmdpi.com The detector measures the current generated when the analyte is oxidized or reduced at the surface of an electrode set at a specific potential. This technique offers excellent detection limits, often in the femtomole range, making it ideal for analyzing neurotransmitter levels in microdialysis samples. nih.gov Studies have utilized HPLC-ECD to assess the kinetics of dopamine deamination, providing insights into the effects of deuterium substitution on enzyme activity. nih.gov

UV-Vis Detection: This method measures the absorption of ultraviolet or visible light by the analyte. L-DOPA has a characteristic UV absorbance maximum, typically around 280 nm, which allows for its quantification. nih.govmdpi.comdergipark.org.tr While generally less sensitive than ECD or MS, HPLC-UV is a robust, reliable, and cost-effective method for quantifying L-DOPA in pharmaceutical formulations and can be validated for use with biological samples, provided the concentrations are within the detection limits. nih.govinnovareacademics.innih.gov Method development often focuses on optimizing the mobile phase composition (e.g., pH and organic modifier content) to achieve good separation and peak shape. mdpi.comresearchgate.net

Fluorescence Detection: For this method, either the native fluorescence of the analyte or the fluorescence of a derivative is measured. While L-DOPA itself is not strongly fluorescent, derivatization can be used to enhance detection. Alternatively, HPLC with fluorescence detection is a well-established method for other drugs used in Parkinson's treatment, such as Rasagiline, demonstrating its potential applicability in a multi-analyte setting. escholarship.orgekb.eg

Table 2: Comparison of HPLC Detection Methods for L-DOPA Analysis

| Detector | Principle | Advantages | Considerations |

|---|---|---|---|

| Electrochemical (ECD) | Measures current from redox reactions. | Very high sensitivity and selectivity for electroactive compounds. | Requires electroactive analytes; electrode maintenance. |

| UV-Vis | Measures absorbance of UV/Visible light. | Robust, cost-effective, widely applicable. | Moderate sensitivity; potential for interference from co-eluting compounds. |

| Fluorescence | Measures light emitted from excited molecules. | High sensitivity and selectivity. | Analyte must be fluorescent or derivatized; native fluorescence of L-DOPA is weak. |

This table provides a comparative overview of common HPLC detectors used for the analysis of L-DOPA and related compounds.

Stable Isotope Labeling Techniques in Metabolic Flux Analysis

Stable isotope labeling is a powerful technique used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. creative-proteomics.comuniversiteitleiden.nl By introducing a substrate labeled with a stable isotope (like deuterium or ¹³C), researchers can track its conversion into various downstream metabolites. universiteitleiden.nlnih.gov This provides a dynamic picture of metabolic activity that cannot be obtained from simply measuring metabolite concentrations. universiteitleiden.nl

Deuterium-substituted L-DOPA serves as an ideal stable isotope-labeled tracer for studying its own metabolic fate. researchgate.netcreative-proteomics.com When administered, it enters the same biochemical pathways as endogenous L-DOPA. Analytical techniques, primarily LC-MS/MS, are then used to measure the mass isotopologue distribution (MID) of downstream metabolites. universiteitleiden.nlplos.org The MID reveals the extent to which the deuterated label has been incorporated into each metabolite, allowing for the calculation of relative pathway activities and metabolic fluxes. nih.gov

For example, by tracking the appearance of deuterated dopamine and its metabolites (like deuterated DOPAC and HVA), MFA can quantify the flux through the primary metabolic pathways. plos.org This approach is critical for understanding the kinetic isotope effect in vivo, demonstrating how the stronger carbon-deuterium bond slows down the rate of enzymatic degradation by enzymes like MAO. nih.govki.se This reduced metabolic rate is a key aspect of the therapeutic strategy behind deuterated L-DOPA. researchgate.netki.se The insights gained from MFA are instrumental in elucidating the biochemical mechanisms responsible for the altered pharmacokinetic and pharmacodynamic properties of deuterium-substituted L-DOPA. universiteitleiden.nl

Theoretical and Conceptual Advancements in Deuterium L Dopa Research

Refined Models of Deuterium (B1214612) Kinetic Isotope Effects in Biological Systems

The foundational principle behind the development of deuterium-substituted L-DOPA is the deuterium kinetic isotope effect (KIE). unam.mx The KIE describes the change in the rate of a chemical reaction when a hydrogen atom (¹H) in a reactant is replaced by its heavier, stable isotope, deuterium (²H or D). unam.mxwikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, due to deuterium's greater mass. nih.govresearchgate.net Consequently, more energy is required to break a C-D bond, which can significantly slow down reactions where this bond cleavage is the rate-determining step. nih.govnih.gov

The rate of a reaction involving a C–H bond can be 6 to 10 times faster than the same reaction involving a C–D bond. wikipedia.org This difference is particularly relevant in drug metabolism, where enzymes, such as those in the cytochrome P450 (CYP) family, frequently catalyze the oxidation of C-H bonds as part of Phase 1 metabolism. nih.govnih.gov By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability (often called "soft spots"), the rate of metabolic breakdown can be reduced. nih.gov

Refined models now consider not only the primary KIE (where the bond to the isotope is broken) but also secondary KIEs (where the bond to the isotope is not broken but is in a nearby position). wikipedia.org Furthermore, the magnitude of the KIE is not predictable a priori and depends on the specific enzyme, substrate, and reaction type. nih.gov For instance, O-dealkylation is generally more sensitive to deuteration than amine N-dealkylation. nih.gov These evolving models, often supported by computational and quantum mechanical calculations, allow for a more nuanced prediction of how deuteration will affect a molecule's behavior in a complex biological system. wikipedia.orgscispace.com

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for Drug Metabolism |

|---|---|---|---|

| Bond Energy | Lower | Higher (Stronger Bond) | More energy is required to break a C-D bond. nih.govresearchgate.net |

| Vibrational Frequency | Higher | Lower | Contributes to a lower zero-point energy for the C-D bond, enhancing its stability. nih.gov |

| Reaction Rate (in bond cleavage) | Faster | Slower (typically 6-10x) | Slows the rate of metabolic reactions where C-H bond cleavage is rate-limiting. wikipedia.org |

Conceptual Frameworks for Altered Dopaminergic Signaling Dynamics

The application of deuterium substitution to L-DOPA provides a novel conceptual framework for modulating dopaminergic signaling. Standard L-DOPA therapy aims to restore dopamine (B1211576) levels, but the short half-life of both L-DOPA and the dopamine it produces can lead to pulsatile stimulation of dopamine receptors. ki.se This non-physiological stimulation is thought to be a critical factor in the development of long-term motor complications. ki.se

Deuterium-substituted L-DOPA, specifically isoforms like α,β,β-D3-L-DOPA, is designed to alter this dynamic. ki.se The conceptual advance lies in targeting the metabolism of dopamine itself within the brain, rather than only focusing on the peripheral pharmacokinetics of L-DOPA. nih.gov When α,β,β-D3-L-DOPA is converted to deuterated dopamine, the deuterium atoms on the α- and β-carbons render the resulting dopamine molecule more resistant to enzymatic degradation by key enzymes like monoamine oxidase (MAO) and dopamine β-hydroxylase (DβH). ki.se

This leads to a new model of dopaminergic signaling characterized by:

Prolonged Dopamine Half-Life: The deuterated dopamine formed from D3-L-DOPA has an increased half-life in the striatum. ki.se

Reduced Pulsatile Stimulation: The extended presence of dopamine may lead to more continuous and stable stimulation of dopamine receptors, mimicking a more physiological state. ki.se

This framework shifts the focus from simply increasing dopamine availability to stabilizing it, thereby potentially protecting dopamine receptors from the detrimental effects of sharp fluctuations in concentration. ki.se

Table 2: Conceptual Framework of Altered Dopaminergic Signaling with Deuterium-L-DOPA

| Signaling Parameter | Standard L-DOPA | Deuterium-Substituted L-DOPA (e.g., D3-L-DOPA) |

|---|---|---|

| Metabolism of Resulting Dopamine | Rapid degradation by enzymes like MAO. ki.se | Slower degradation due to the kinetic isotope effect on deuterated dopamine. ki.se |

| Dopamine Half-Life in Striatum | Short. ki.se | Increased/Prolonged. ki.se |

| Receptor Stimulation Pattern | Pulsatile, with sharp peaks and troughs. ki.se | Potentially more continuous and stable. ki.se |

Research Challenges and Future Directions in Isotopic Drug Development

While promising, the development of deuterium-substituted L-DOPA and other isotopic drugs faces significant theoretical and practical challenges that are shaping future research directions.

A primary challenge in deuterated drug design is the phenomenon of "metabolic switching" or "metabolic shunting". nih.gov When a primary metabolic pathway is slowed or blocked by deuteration, the body's metabolic machinery may compensate by diverting the drug's metabolism to alternative, previously minor, pathways. nih.govnih.govosti.gov This can lead to an unpredictable metabolic profile, where the formation of different metabolites could alter the drug's efficacy or create new, unexpected toxicities. nih.govosti.gov

Future research is focused on developing more effective screening approaches and predictive technologies. nih.gov This may involve creating libraries of different deuterated forms of a drug and using mass spectrometry to rapidly assess their metabolic fates, rather than relying on a one-by-one synthesis and characterization approach. nih.gov

Table 3: Illustration of Metabolic Switching

| Scenario | Primary Metabolic Site | Outcome | Challenge |

|---|---|---|---|

| Non-Deuterated Drug | Metabolized primarily at Site A (a C-H bond). | Predictable set of metabolites (e.g., Metabolite A). | N/A |

| Deuterated Drug (Site A) | Metabolism at Site A is slowed by deuteration (C-D bond). | Metabolism is diverted to a secondary Site B. nih.govosti.gov | Formation of unexpected Metabolite B, which could have different activity or toxicity. nih.gov |

The mechanistic insights gained from studying compounds like deuterium-L-DOPA have applications that extend far beyond a single drug. A key future direction is to translate these specific findings into broader, more predictable principles for chemical biology and medicine. capes.gov.br

Isotopically labeled compounds are already crucial tools for research. musechem.com Stable isotopes are used as tracers to map complex metabolic networks, helping to discover new drug targets and understand disease states at a systems level. nih.govekb.eg The knowledge gained from the KIE and metabolic switching in drug development can inform the design of these tracer studies for greater precision.

The challenge lies in moving from case-by-case success stories to a robust, predictable platform for drug design. nih.govcapes.gov.br This requires integrating knowledge from diverse fields, including chemistry, biology, medicine, and computational science. solubilityofthings.com Future progress will depend on developing interdisciplinary approaches to:

Create better in silico models to predict KIE and metabolic switching.

Use isotopic labeling to gain a deeper understanding of enzyme mechanisms and drug-receptor interactions. nih.govmusechem.com

Apply the principles of deuteration to solve other problems in medicinal chemistry, such as reducing the formation of toxic metabolites or improving the bioavailability of a drug. nih.govresearchgate.net

By harnessing these insights, the study of deuterium-substituted molecules can continue to drive innovation across the life sciences. musechem.comsolubilityofthings.com

Q & A

Q. How does deuterium substitution alter the pharmacokinetics of L-DOPA compared to its non-deuterated form?

Deuterium substitution at specific positions in L-DOPA enhances metabolic stability by slowing enzymatic degradation via the kinetic isotope effect. For example, deuterated L-DOPA (SD-1077) demonstrates prolonged plasma half-life and increased dopamine output in Parkinsonian animal models compared to standard L-DOPA. Methodologically, pharmacokinetic studies should employ radiolabeled isotopes or LC-MS/MS to quantify deuterated vs. non-deuterated metabolites in plasma and cerebrospinal fluid .

Q. What experimental designs are optimal for synthesizing and optimizing deuterium-substituted L-DOPA?

Response Surface Methodology (RSM), particularly Box-Behnken designs, is critical for optimizing synthesis parameters (e.g., pH, temperature, substrate concentration). For example, variables like tyrosine concentration and CuSO₄ levels significantly influence L-DOPA yields in microbial biotransformation systems. Statistical tools (e.g., Design-Expert software) help model interactions between variables and identify optimal conditions .

Q. How do researchers validate the neurochemical efficacy of deuterated L-DOPA in preclinical models?

Standard protocols involve unilateral 6-hydroxydopamine (6-OHDA)-lesioned rodents or MPTP-treated primates. Behavioral outcomes (e.g., rotational asymmetry) are paired with microdialysis to measure striatal dopamine release. Deuterated L-DOPA shows increased potency in reducing motor deficits and sustaining dopamine levels compared to L-DOPA alone .

Advanced Research Questions

Q. How do deuterium substitutions influence L-DOPA’s interaction with cytochrome P450 enzymes and metabolic pathways?

Deuterium at β-carbon positions reduces hydrogen abstraction rates during CYP450-mediated oxidation, altering metabolite profiles. For instance, deuterated substrates exhibit slower conversion to reactive intermediates, potentially mitigating oxidative stress. Methodologically, computational modeling (e.g., DFT calculations) and isotopic tracing (²H-NMR) are used to map metabolic pathways .

Q. What molecular mechanisms underlie the reduced dyskinesia risk observed with deuterated L-DOPA in long-term studies?

Deuterated L-DOPA’s prolonged half-life may stabilize pulsatile dopamine receptor stimulation, a key driver of dyskinesia. Advanced methodologies include transcriptomic profiling (RNA-seq) of striatal neurons to identify dyskinesia-related genes (e.g., FosB, ΔFosB) and cell-type-specific CRISPR-Cas9 knockouts to validate targets .

Q. How can contradictory data on deuterated L-DOPA’s efficacy across species be reconciled?

Species-specific differences in deuterium incorporation efficiency (e.g., primates vs. rodents) and metabolic enzyme expression (e.g., MAO-B activity) require cross-validation. Meta-analyses of pharmacokinetic data (AUC, Cmax) and interspecies scaling models (allometric principles) are recommended to resolve discrepancies .

Q. What novel therapeutic applications exist for deuterated L-DOPA beyond Parkinson’s disease?

Emerging evidence suggests deuterated L-DOPA may modulate retinal dopamine pathways, delaying age-related macular degeneration (AMD). Research methodologies include retrospective cohort analyses (e.g., Marshfield Clinic data) and in vitro models of retinal pigment epithelium (RPE) cells to assess VEGF suppression .

Methodological Best Practices

- For Pharmacokinetic Studies : Use stable isotope-labeled internal standards (e.g., d₃-L-DOPA) to control for matrix effects in LC-MS/MS assays .

- For Behavioral Assays : Standardize lesion severity in 6-OHDA models via apomorphine challenge tests to ensure consistent baseline motor deficits .

- For Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.